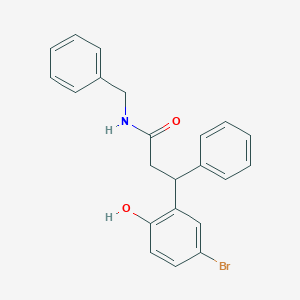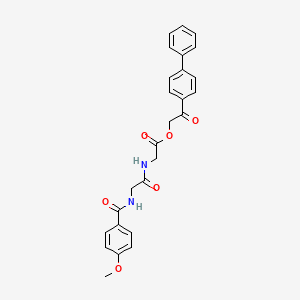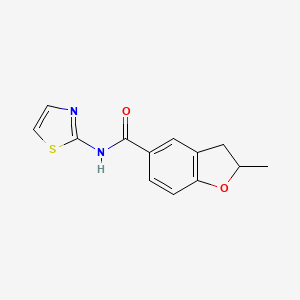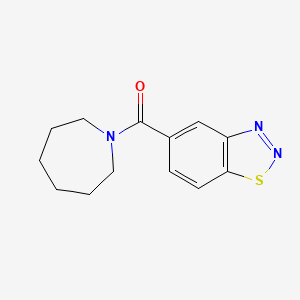
N-benzyl-3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-benzyl-3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H20BrNO2 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.06774 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
A novel series of derivatives, including N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB), have been designed and synthesized, showing inhibitory activity against histone deacetylases (HDACs). These compounds, especially those with thiophene and benzo[d][1,3]dioxole derivatives, exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They were found to induce cell-cycle arrest at the G2 phase, suggesting their potential therapeutic application in cancer treatment (Jiao et al., 2009). Similarly, another study highlighted the efficacy of a thiophene substituted derivative as a candidate for cancer therapy, particularly in human breast cancer, through mechanisms involving cell cycle arrest and apoptosis induction (Feng et al., 2011).
Antimicrobial Activity
The antimicrobial potential of various N-(3-hydroxyphenyl)benzamide derivatives has been explored, demonstrating enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes (Abbasi et al., 2014). Moreover, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown antifungal activity, particularly against phyto-pathogenic fungi and yeast, suggesting their utility in developing new antifungal agents (Ienascu et al., 2018).
Synthetic Organic Chemistry Applications
Research into the synthesis and pharmacological activities of benzamide derivatives extends into the development of new synthetic methodologies and catalytic reactions. For instance, copper-catalyzed reactions of alkanes with simple amides and imides have been reported, offering novel approaches to N-alkyl product formation and highlighting the role of these derivatives in advancing synthetic chemistry (Tran et al., 2014).
Propriétés
IUPAC Name |
N-benzyl-3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c23-18-11-12-21(25)20(13-18)19(17-9-5-2-6-10-17)14-22(26)24-15-16-7-3-1-4-8-16/h1-13,19,25H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOFMBTHUNHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)
![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)
![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


